molecular formula C13H16F3IOS B12537787 1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene CAS No. 653578-29-1

1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene

Cat. No.: B12537787
CAS No.: 653578-29-1
M. Wt: 404.23 g/mol
InChI Key: RMBFSTZDJYIGQF-UHFFFAOYSA-N
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Description

1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene is an organic compound characterized by the presence of iodine, propoxy, propyl, and trifluoromethylsulfanyl groups attached to a benzene ring

Preparation Methods

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The process may involve the use of boron reagents and palladium catalysts to achieve the desired coupling. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The iodine group can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene can be compared to other similar compounds such as:

Properties

CAS No.

653578-29-1

Molecular Formula

C13H16F3IOS

Molecular Weight

404.23 g/mol

IUPAC Name

1-(3-iodopropoxy)-2-propyl-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C13H16F3IOS/c1-2-4-10-9-11(19-13(14,15)16)5-6-12(10)18-8-3-7-17/h5-6,9H,2-4,7-8H2,1H3

InChI Key

RMBFSTZDJYIGQF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)SC(F)(F)F)OCCCI

Origin of Product

United States

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